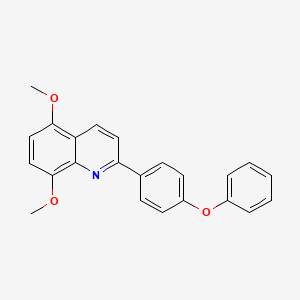

5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline

説明

Structure

3D Structure

特性

IUPAC Name |

5,8-dimethoxy-2-(4-phenoxyphenyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3/c1-25-21-14-15-22(26-2)23-19(21)12-13-20(24-23)16-8-10-18(11-9-16)27-17-6-4-3-5-7-17/h3-15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNBLLKWBSWEJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5,8 Dimethoxy 2 4 Phenoxyphenyl Quinoline and Its Analogs

Classical and Modern Synthetic Routes to the Quinoline (B57606) Core Structure

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. Its synthesis has been a subject of extensive research for over a century, leading to a variety of named reactions that are still widely used today. These methods typically involve the cyclization of aniline (B41778) derivatives.

Friedländer Synthesis and its Adaptations

The Friedländer synthesis is a fundamental and versatile method for constructing the quinoline core. researchgate.net It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (a reactive methylene (B1212753) group adjacent to a carbonyl). researchgate.netthieme-connect.com The reaction can be catalyzed by acids, bases, or heat alone. researchgate.netwikipedia.org

The generally accepted mechanism proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to form the aromatic quinoline ring. thieme-connect.comwikipedia.org Modern adaptations of the Friedländer synthesis have focused on improving yields, simplifying procedures, and expanding the substrate scope. These include the use of microwave irradiation, which can significantly reduce reaction times, and the application of various catalysts such as p-toluenesulfonic acid, iodine, and Lewis acids. wikipedia.orgmdpi.comorganic-chemistry.orgbenthamdirect.com Organocatalysts and solid-supported catalysts like Nafion NR50 have also been employed to create more environmentally friendly protocols. mdpi.combenthamdirect.com

Table 1: Selected Catalysts and Conditions for Friedländer Synthesis

| Catalyst System | Reactants | Conditions | Key Feature |

|---|---|---|---|

| p-Toluenesulfonic acid | 2-aminoaryl ketone, α-methylene ketone | Solvent-free, microwave irradiation | Rapid and efficient synthesis of poly-substituted quinolines. organic-chemistry.org |

| Iodine (I₂) | 2-aminobenzaldehyde, ketone | Reflux | A highly efficient metal-free catalyst. wikipedia.orgorganic-chemistry.org |

| Neodymium(III) nitrate | 2-aminoaryl ketone, active methylene compound | Ethanol, room temperature | Mild conditions and good yields. benthamdirect.com |

| MOPS/Al₂O₃ | 2-aminoaryl ketone, active methylene compound | Microwave irradiation | Organocatalyst system with rapid activation and high yield. benthamdirect.com |

| Nafion NR50 | 2-aminoaryl ketones, α-methylene carbonyls | Ethanol, microwave irradiation | Reusable solid acid catalyst for greener synthesis. mdpi.com |

Skraup, Combes, Conrad–Limpach, Povarov, Doebner, Gould–Jacobs, and Riehm Reactions

Beyond the Friedländer approach, several other classical methods provide access to the quinoline skeleton, each with its own distinct set of reactants and resulting substitution patterns. iipseries.orgjptcp.com

Skraup Synthesis: This reaction produces quinoline itself or substituted derivatives by heating an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). iipseries.orguop.edu.pkresearchgate.net The reaction is often vigorous and proceeds via the in-situ formation of acrolein from glycerol. uop.edu.pk

Combes Synthesis: This method yields 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an enamine, which is pre-formed by the condensation of an aniline with a β-diketone. iipseries.orgresearchgate.net

Conrad–Limpach Synthesis: This reaction involves the condensation of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures). jptcp.com

Povarov Reaction: A powerful method for synthesizing tetrahydroquinolines, which can be subsequently oxidized to quinolines. It is a formal [4+2] cycloaddition between an aromatic imine (formed from an aniline and a benzaldehyde) and an alkene. iipseries.org

Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. jptcp.comresearchgate.net A variation, the Doebner-von Miller reaction, uses α,β-unsaturated carbonyl compounds to react with anilines, yielding variously substituted quinolines. iipseries.orgjptcp.com

Gould–Jacobs Reaction: This multi-step sequence begins with the condensation of an aniline with an ethoxymethylenemalonic ester, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to produce 4-hydroxy-3-quinolinecarboxylic acid derivatives. iipseries.org

Riehm Synthesis: In this reaction, an aniline is condensed with an acetal (B89532) in the presence of an acid catalyst to form a substituted quinoline.

Table 2: Comparison of Classical Quinoline Syntheses

| Reaction Name | Key Reactants | Typical Product |

|---|---|---|

| Skraup | Aromatic amine, glycerol, oxidizing agent | Unsubstituted or substituted quinolines. uop.edu.pk |

| Combes | Aromatic amine, β-diketone | 2,4-Disubstituted quinolines. iipseries.org |

| Conrad–Limpach | Aromatic amine, β-ketoester | 2- or 4-Hydroxyquinolines. jptcp.com |

| Povarov | Aromatic amine, aldehyde, alkene | Tetrahydroquinolines (oxidizable to quinolines). iipseries.org |

| Doebner | Aromatic amine, aldehyde, pyruvic acid | Quinoline-4-carboxylic acids. jptcp.com |

| Gould-Jacobs | Aromatic amine, ethoxymethylenemalonic ester | 4-Hydroxyquinoline-3-carboxylic acids. iipseries.org |

Specific Strategies for Introducing Dimethoxy and Phenoxyphenyl Substituents

To synthesize the target molecule, 5,8-dimethoxy-2-(4-phenoxyphenyl)quinoline, specific functional groups must be introduced at precise locations on the quinoline ring. This can be achieved either by using pre-functionalized starting materials in one of the classical syntheses or by post-synthesis modification of the quinoline core through regioselective C-H functionalization. nih.gov

Regioselective Functionalization at C-5 and C-8 Positions of the Quinoline Ring

The introduction of methoxy (B1213986) groups at the C-5 and C-8 positions of the quinoline ring is a key synthetic challenge. One direct approach is to begin with a correspondingly substituted aniline, such as 2,5-dimethoxyaniline, and subject it to a suitable quinoline-forming reaction.

Alternatively, functionalization can occur after the quinoline ring has been formed. Direct C-H activation at distal positions like C-5 and C-8 is more challenging than at the C-2 position but has seen significant progress. nih.gov Strategies often involve the use of a directing group attached to the nitrogen or at the C-8 position to guide a metal catalyst to the desired C-H bond. For instance, an 8-amino or 8-amido group can direct halogenation or other functionalizations to the C-5 position. researchgate.netrsc.org Similarly, using the quinoline N-oxide as a substrate can activate the C-8 position for functionalization with rhodium and iridium catalysts. acs.org Following the introduction of a suitable group (e.g., a hydroxyl or halo group), a methoxy group can be installed via standard reactions like Williamson ether synthesis or nucleophilic aromatic substitution.

Table 3: Methods for C-5 and C-8 Quinoline Functionalization

| Position | Method | Reagents/Catalyst | Key Feature |

|---|---|---|---|

| C-5 | Remote C-H Halogenation | Trihaloisocyanuric acid | Metal-free halogenation of 8-substituted quinolines. rsc.org |

| C-5 & C-8 | Electrophilic Substitution | Fuming HNO₃/H₂SO₄ | Nitration occurs at C-5 and C-8 under vigorous conditions. uop.edu.pk |

| C-8 | C-H Amidation | Iridium catalyst, N-oxide | Directs functionalization to C-8 using the N-oxide as a stepping stone. acs.org |

| C-5 & C-8 | Perfluoroalkylation | Visible light | Metal- and photosensitizer-free radical transformation. researchgate.net |

Synthetic Routes for the C-2 Phenoxyphenyl Group

The 2-(4-phenoxyphenyl) substituent can be incorporated in two primary ways: by building the quinoline ring with this group already attached to one of the precursors, or by attaching it to a pre-formed quinoline ring.

In the first approach, a Friedländer synthesis could be employed using a 2-aminoaryl aldehyde or ketone and a ketone bearing the 4-phenoxyphenyl moiety, such as 1-(4-phenoxyphenyl)ethan-1-one. This directly installs the desired group at the C-2 position.

The second approach involves the C-H functionalization of a 5,8-dimethoxyquinoline (B1605891) intermediate. The C-2 position of the quinoline ring is electronically activated and is the most common site for nucleophilic substitution and metal-catalyzed C-H functionalization. nih.govnih.gov For example, a 2-halo-5,8-dimethoxyquinoline could undergo a palladium-catalyzed Suzuki or Stille cross-coupling reaction with a (4-phenoxyphenyl)boronic acid or stannane (B1208499) derivative, respectively. Another powerful method involves the direct C-H arylation of quinoline N-oxides, which readily react at the C-2 position with various aryl partners under palladium or copper catalysis. nih.govmdpi.com

Exploration of Reaction Conditions and Catalyst Systems

The success of synthesizing complex quinolines hinges on the careful selection of reaction conditions and catalysts. A wide array of catalysts have been developed to promote quinoline-forming reactions and subsequent functionalizations. nih.govbenthamdirect.com

Transition metal catalysts are particularly prominent. organic-chemistry.org Palladium, copper, rhodium, cobalt, and iridium complexes are widely used for C-H activation and cross-coupling reactions to introduce substituents at various positions. mdpi.comrsc.org For instance, gold catalysis has emerged as a powerful tool for various annulation reactions leading to quinolines. rsc.org Inexpensive and less toxic metals like iron and nickel are also gaining traction as sustainable alternatives for these transformations. organic-chemistry.org

Beyond metals, acid and base catalysis remains fundamental, especially in classical condensation reactions like the Friedländer and Skraup syntheses. researchgate.netwikipedia.org Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., In(OTf)₃, Sc(OTf)₃) are commonly used to activate carbonyl groups and promote cyclization. organic-chemistry.orgresearchgate.net

Reaction conditions such as solvent, temperature, and atmosphere are also critical. Many modern protocols aim for solvent-free conditions or the use of greener solvents like ethanol. mdpi.com The application of microwave energy has been shown to dramatically accelerate many of these reactions, often leading to higher yields and cleaner products in a fraction of the time required by conventional heating. mdpi.combenthamdirect.com

Table 4: Overview of Catalyst Systems in Quinoline Synthesis

| Catalyst Type | Examples | Application |

|---|---|---|

| Brønsted Acids | H₂SO₄, p-TsOH | Friedländer, Skraup, Combes syntheses. wikipedia.orgresearchgate.net |

| Lewis Acids | In(OTf)₃, Sc(OTf)₃, Nd(NO₃)₃ | Friedländer, [4+2] cycloadditions. organic-chemistry.orgbenthamdirect.com |

| Palladium (Pd) | Pd(OAc)₂, PdCl₂ | C-H arylation, cross-coupling (Suzuki, Stille). nih.govorganic-chemistry.org |

| Copper (Cu) | CuI, Cu(OAc)₂, CuBr | C-H amination/amidation, cross-coupling. mdpi.comnih.govmdpi.com |

| Rhodium (Rh) / Iridium (Ir) | [RhCpCl₂]₂, [IrCpI₂]₂ | C-H activation/functionalization at C-8. mdpi.comacs.org |

| Gold (Au) | AuCl₃, AuBr₃ | Intermolecular annulations. rsc.org |

| Organocatalysts | Proline, MOPS | Asymmetric syntheses, Friedländer reaction. benthamdirect.com |

| Metal-Free | Iodine, Visible Light | Friedländer annulation, radical functionalization. wikipedia.orgresearchgate.net |

Derivatization and Structural Modification of the 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline Scaffold

While specific studies on the derivatization of 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline are not extensively detailed in the available research, the broader literature on the modification of the quinoline scaffold provides a solid framework for potential chemical transformations. Research into analogous 2-aryl-5,8-dimethoxyquinoline structures and other substituted quinolines highlights several key strategies for structural modification. These modifications are typically aimed at exploring structure-activity relationships (SAR) for various biological targets.

The quinoline system is an electron-deficient weak tertiary base, which allows for both electrophilic and nucleophilic substitution reactions. purdue.edu Key sites for derivatization on the 5,8-dimethoxy-2-(4-phenoxyphenyl)quinoline scaffold include the quinoline core, the methoxy groups at positions 5 and 8, and the 4-phenoxyphenyl substituent at position 2.

One notable transformation on a closely related analog involves the reduction of the pyridine ring of 3-cyano-5,8-dimethoxy-2-phenylquinoline. An attempt to create a tetrazine ring linked to the quinolyl moiety using hydrazine (B178648) in the presence of Cu(NO₃)₂·3H₂O and Zn resulted in the reduction of the pyridine ring, yielding 1,4-dihydro-5,8-dimethoxy-2-phenylquinoline-3-carbonitrile. nih.gov This indicates that the pyridine ring of the 5,8-dimethoxyquinoline system is susceptible to reduction under certain conditions.

Furthermore, modifications at other positions of the quinoline ring have been explored for different analogs. For instance, the introduction of various functional groups at the C-4 position of the quinoline scaffold has been shown to maintain antileishmanial activity in the micromolar range. nih.gov Analogs containing thiazole, isothiazole, thiadiazole, or p-methoxy aniline fragments at this position have demonstrated notable activity. nih.gov

The following table summarizes a structural modification carried out on an analog of 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline, highlighting the transformation of the quinoline core.

| Starting Material | Reagents and Conditions | Product | Structural Modification | Reference |

| 3-cyano-5,8-dimethoxy-2-phenylquinoline | Hydrazine monohydrate, Zn, Cu(NO₃)₂·3H₂O, reflux for 3 days | 1,4-dihydro-5,8-dimethoxy-2-phenylquinoline-3-carbonitrile | Reduction of the pyridine ring of the quinoline core | nih.gov |

This example underscores the reactivity of the quinoline nucleus and suggests that similar reductive modifications could be applied to the 5,8-dimethoxy-2-(4-phenoxyphenyl)quinoline scaffold. Additionally, the synthesis of 5,8-dimethoxy derivatives from 5(8)-nitro groups in dipyridoacenaphthylene via nucleophilic substitution with methoxide (B1231860) points to the possibility of modifying substituents on the benzene ring of the quinoline core. beilstein-journals.org The study of structure-activity relationships for various quinoline-based compounds has shown that the biological activity is often dependent on the substituents at the C2, C6, and C7 positions of the 5,8-quinolinedione (B78156) moiety, a related quinoline core. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5,8 Dimethoxy 2 4 Phenoxyphenyl Quinoline Derivatives

Fundamental Principles of Structure-Activity Relationship Analysis in Drug Discovery

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry and pharmacology that investigates the link between the chemical structure of a molecule and its resulting biological activity. nih.gov The core principle of SAR is that the biological effect of a compound is directly related to its three-dimensional structure and the chemical properties of its constituent functional groups. nih.gov By systematically modifying the chemical structure of a lead compound, researchers can aim to enhance desired biological activities, improve selectivity for a target, and reduce adverse effects. researchgate.netnih.gov

The analysis of SAR allows for the identification of the specific chemical moieties, known as the pharmacophore, that are responsible for eliciting a biological effect. nih.gov This process typically involves the synthesis of a series of related compounds, or analogs, where specific parts of the molecule are altered. biointerfaceresearch.com These alterations can include changing functional groups, modifying substituents, or adjusting the molecular scaffold. nih.gov Each new analog is then tested for its biological activity, and the results are correlated with the structural changes made. biointerfaceresearch.com If a modification leads to increased potency, the altered feature is considered favorable. Conversely, if a change results in diminished or lost activity, the original functional group is deemed essential for the compound's interaction with its biological target. nih.gov

This systematic approach not only helps in optimizing lead compounds into viable drug candidates but also provides valuable insights into the molecular interactions between the drug and its target, such as an enzyme or receptor. biointerfaceresearch.com More advanced methodologies, such as Quantitative Structure-Activity Relationships (QSAR), employ mathematical models to quantitatively correlate physicochemical properties of compounds with their biological activities, further refining the drug design process. researchgate.net

Impact of Substituent Variation on Biological Activity and Selectivity

Role of the 5,8-Dimethoxy Functionality

The methoxy (B1213986) groups at the C-5 and C-8 positions of the quinoline (B57606) ring are significant contributors to the biological activity of this class of compounds. Methoxy groups are known to play a crucial role in the anticancer activity of many agents. researchgate.net In a study of various methoxy-substituted quinoline derivatives, it was found that methoxy groups at the 5-position were particularly important for potency. nih.gov The presence of these electron-donating groups can influence the electron density of the aromatic system, potentially enhancing interactions with biological targets. nih.gov

Influence of the 4-Phenoxyphenyl Group

The 2-(4-phenoxyphenyl) moiety is a critical pharmacophoric element, particularly in the context of kinase inhibition. SAR studies on 4-phenoxyquinoline derivatives have identified this group as fundamental for modulating activity against targets like the c-Met tyrosine kinase. nih.gov The substitution pattern on the terminal phenyl ring of the phenoxy group has a profound impact on potency.

Research has consistently shown that the introduction of electron-withdrawing groups on this terminal phenyl ring is beneficial for improving antitumor activity. nih.gov For instance, derivatives with specific substitutions on the phenoxy group have been developed as potent and selective inhibitors of the platelet-derived growth factor receptor (PDGFr) tyrosine kinase.

Interactive Table: SAR of Substitutions on the 4-Phenoxyphenyl Group of Quinoline Derivatives

| Compound ID | Substitution on Phenoxy Group | Target | Activity (IC₅₀) |

|---|---|---|---|

| Foretinib | (Core Structure) | c-Met | 1.2 nM |

| Compound 41 | 3-oxo-3,4-dihydroquinoxaline | c-Met | 0.90 nM |

| Ki6783 | Unsubstituted | PDGFr | 0.13 µM |

| Ki6896 | 4-Benzoyl | PDGFr | 0.31 µM |

| Ki6945 | 4-Benzamide | PDGFr | 0.050 µM |

Data compiled from multiple sources. nih.gov

These findings highlight that the 4-phenoxyphenyl group serves as a key recognition element that can be fine-tuned to achieve high potency and selectivity for specific kinase targets.

Effects of Modifications at Other Quinoline Positions (e.g., C-2, C-3, C-4)

Modifications at other positions of the quinoline core provide additional avenues to modulate the pharmacological profile of the derivatives.

C-2 Position: The C-2 position is frequently substituted with aryl groups. SAR studies of 2-aryl quinolines have been conducted to investigate their nematocidal activity. nih.gov In a series of 5-methoxyquinoline (B23529) derivatives, the introduction of a 1-methyl-1,4-diazepane group at the C-2 position resulted in the most active compound for EZH2 inhibition. nih.gov

C-3 Position: For certain biological targets, substitution at the C-3 position is critical. In the development of selective α2C-adrenoceptor antagonists based on a 4-aminoquinoline (B48711) scaffold, it was discovered that a substituent in the C-3 position of the quinoline ring was an absolute requirement for activity. researchgate.net In another example, replacing the nitrogen atom at position 3 of a quinazoline (B50416) ring with a carbon atom bearing an electron-withdrawing cyano (CN) group, creating a 4-anilinoquinoline-3-carbonitrile, was shown to be an effective strategy for inhibiting the EGFR kinase. nih.gov

C-4 Position: The C-4 position is also a key site for modification. In a series of 6-methoxy-2-arylquinolines designed as P-glycoprotein (P-gp) inhibitors, SAR data revealed that a hydroxymethyl group at the C-4 position plays a pivotal role in inhibitory activity. nih.gov Fixing the optimal group at C-2 and varying the substituent at the C-4 position led to the discovery that a 1-methylpiperidin-4-amine group conferred the highest potency in enzymatic assays. nih.gov

Correlation of Molecular Descriptors with Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to build mathematical models that correlate the chemical structures of compounds with their biological activities. researchgate.net These models rely on calculating various molecular descriptors, which are numerical values that characterize the physicochemical properties of a molecule. nih.govresearchgate.net For quinoline derivatives, QSAR studies have successfully identified key descriptors that govern their activity against various targets, including bacteria, tuberculosis, and cancer. nih.govnih.gov

The van der Waals volume, electron density, and electronegativity have been suggested to play a pivotal role in the antituberculosis activity of quinolinone-based compounds. nih.gov In another study on quinoline derivatives with antimalarial properties, key descriptors determining activity were identified as total connectivity (Tcon), percentage of carbon (C (%)), density (D), and the bond length between specific nitrogen atoms. researchgate.net These models not only provide insight into the mechanism of action but also guide the design of new, more potent compounds by predicting their activity before synthesis. nih.gov

Interactive Table: Molecular Descriptors and Their Correlation with Biological Activity in Quinoline Derivatives

| Molecular Descriptor | Description | Correlated Biological Activity |

|---|---|---|

| Van der Waals Volume | A measure of the molecule's size. | Antituberculosis nih.gov |

| Electronegativity | A measure of the tendency of an atom to attract a bonding pair of electrons. | Antituberculosis nih.gov |

| Electron Density | The measure of the probability of an electron being present at a specific location. | Antituberculosis nih.gov |

| Total Connectivity (Tcon) | A topological descriptor related to the branching of the molecule. | Antimalarial researchgate.net |

| logP | The octanol-water partition coefficient, a measure of hydrophobicity. | Antiproliferative mdpi.com |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | Anti-proliferative/Anti-inflammatory |

Data compiled from multiple sources. nih.govresearchgate.netmdpi.com

Stereochemical Considerations in Quinoline Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in the biological activity of drugs, as biomolecules like proteins and nucleic acids are themselves chiral. nih.govsolubilityofthings.com Different isomers of a single compound can exhibit vastly different pharmacological and toxicological profiles because the precise spatial orientation of functional groups is critical for effective interaction with a biological target. solubilityofthings.com

This principle is highly relevant for quinoline derivatives. The four distinct stereoisomers of the quinoline-based antimalarial drug mefloquine, for example, each exhibit slightly different biological properties, potencies, and toxicities. mdpi.com Studies on other classes of molecules have shown that often only one specific isomer (e.g., the (5S, αS) isomer) displays significant biological activity, suggesting that uptake into cells or binding to the target protein is highly stereoselective. nih.gov

The importance of stereochemistry has also been observed in synthetic quinoline derivatives. In one study, substitutions on a piperazine (B1678402) ring attached to a quinoline scaffold exerted a significant and stereospecific beneficial effect on the molecule's affinity and potency for its target. researchgate.net Similarly, the biological activities of positional isomers of mannose-quinoline conjugates were found to be highly dependent on the specific regioisomer, with only one isomer showing relevant antiproliferative activity. rsc.org These examples underscore the necessity of considering and controlling stereochemistry during the design and synthesis of new quinoline-based therapeutic agents.

Investigation of Molecular Mechanisms and Biological Targets of 5,8 Dimethoxy 2 4 Phenoxyphenyl Quinoline

Enzyme Inhibition Studies

Tubulin Polymerization Inhibition

No studies were found that specifically investigate the effect of 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline on tubulin polymerization. While various other chemical compounds are known to inhibit this process, there is no published data linking this specific quinoline (B57606) derivative to this mechanism.

DNA Gyrase and Topoisomerase Inhibition

Histone Deacetylase (HDAC) Inhibition

There is no evidence in the current scientific literature to suggest that 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline acts as a histone deacetylase (HDAC) inhibitor. While other quinoline derivatives have been explored for HDAC inhibition, this specific compound is not mentioned in relevant studies.

Interference with Cellular Pathways and Processes (In Vitro)

Due to the lack of primary research on the compound's activity against the specific enzymatic targets listed above, there is consequently no information available regarding its interference with broader cellular pathways and processes in in vitro models. Studies detailing its effects on cell cycle progression, apoptosis, or other cellular signaling cascades have not been published.

Cell Cycle Arrest Mechanisms

A comprehensive search of scientific databases and literature reveals no specific studies detailing the mechanisms of cell cycle arrest induced by 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline. While other quinoline derivatives have been documented to arrest cancer cells at various phases of the cell cycle, specific data regarding the effects of 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline on cyclins, cyclin-dependent kinases (CDKs), or other cell cycle regulators are not available.

Induction of Apoptosis Pathways

There is currently no published research specifically investigating the induction of apoptosis by 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline. Consequently, information regarding its potential effects on apoptotic pathways, including the activation of caspases, regulation of Bcl-2 family proteins, or the induction of DNA fragmentation in cancer cells, is not available. Although the broader class of quinoline compounds is known to induce apoptosis, the specific pathways and molecular players involved for this particular derivative have not been elucidated. nih.govresearchgate.net

Disruption of Cancer Cell Migration and Angiogenesis

Specific studies on the effect of 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline on cancer cell migration and angiogenesis have not been found in the existing scientific literature. Therefore, there is no available data on its potential to inhibit processes such as endothelial cell proliferation, tube formation, or the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). The general anti-angiogenic potential of some quinoline derivatives has been noted, but this cannot be directly attributed to the specific compound without direct experimental evidence. arabjchem.orgresearchgate.net

Modulation of Receptor Signaling Pathways (e.g., Ras/Raf/MEK, PI3K/Akt/mTOR)

There is a lack of specific research on the modulatory effects of 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline on key receptor signaling pathways such as Ras/Raf/MEK and PI3K/Akt/mTOR. While various quinoline derivatives have been investigated for their impact on these critical cancer-related signaling cascades, no such data has been published for 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline. nih.govnih.gov

DNA Binding and Intercalation Properties

While DNA intercalation is a known mechanism for some quinoline-based anticancer agents, there are no specific studies available that describe the DNA binding and intercalation properties of 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline. arabjchem.org Research detailing its ability to insert between DNA base pairs, the specifics of its binding mode, or its affinity for DNA has not been reported.

Generation of Reactive Oxygen Species (ROS)

The capacity of 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline to generate reactive oxygen species (ROS) in cancer cells has not been specifically investigated in any published studies. Therefore, there is no information available on whether this compound induces oxidative stress as a potential mechanism of its anticancer activity.

Computational Chemistry and in Silico Modeling of 5,8 Dimethoxy 2 4 Phenoxyphenyl Quinoline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Prediction of Binding Modes and Affinities

No specific studies detailing the molecular docking of 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline against any particular biological target were found. Such a study would theoretically predict the conformation of the compound within a protein's binding pocket and estimate its binding energy, typically expressed in kcal/mol. This information is crucial for understanding the potential inhibitory or activating effect of the compound.

Identification of Key Amino Acid Residues for Interaction

A molecular docking study would also identify the key amino acid residues within the target protein that interact with 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the stability of the ligand-protein complex. Without specific docking studies, a list of these interacting residues for this particular compound cannot be compiled.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex and to study the conformational changes that may occur upon ligand binding.

Analysis of Ligand-Protein Complex Stability and Conformational Dynamics

There is no available research that has performed molecular dynamics simulations on a complex containing 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline. Such simulations would analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to determine the stability of the complex and the flexibility of its components over a simulated time period.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds.

Development of Predictive Models for Biological Activity

The development of a QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. No QSAR studies that specifically include 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline in their training or test sets were identified. Therefore, no predictive models for its biological activity based on its structural features are currently available in the literature.

Design of Novel Quinoline (B57606) Derivatives based on QSAR Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or property descriptors of a series of compounds with their biological activities. For quinoline derivatives, QSAR studies have been instrumental in identifying the key molecular features that govern their therapeutic effects. While specific QSAR models for 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline are not extensively documented in publicly available literature, insights can be extrapolated from studies on analogous structures, such as 5,8-dimethoxy-1,4-naphthoquinones and other substituted quinolines. nih.govresearchgate.net

QSAR studies on related quinoline and naphthoquinone frameworks have frequently highlighted the significance of hydrophobicity, electronic properties, and steric parameters in determining biological activity. nih.gov For instance, the lipophilicity of substituents on the quinoline ring often plays a crucial role in membrane permeability and target engagement. The design of novel derivatives of 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline would likely benefit from a systematic variation of these properties.

A hypothetical QSAR study on a series of analogs of 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline might involve the generation of a dataset of compounds with modifications at various positions, such as the phenoxy ring or the quinoline core. For each of these analogs, a range of molecular descriptors would be calculated.

Table 1: Key Molecular Descriptors in QSAR Studies of Quinoline Derivatives

| Descriptor Class | Specific Descriptors | Potential Impact on Activity |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Influences receptor-ligand interactions, metabolic stability, and reactivity. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Affects the fit of the molecule within a biological target's binding site. |

| Hydrophobic | LogP, Polar surface area (PSA) | Governs solubility, membrane transport, and hydrophobic interactions with the target. |

Based on the statistical analysis of the correlation between these descriptors and the measured biological activity, a predictive QSAR model can be developed. This model would then guide the rational design of new derivatives with potentially enhanced potency and selectivity. For example, if the QSAR model indicates that increased electron-withdrawing character on the phenoxyphenyl moiety is correlated with higher activity, new analogs could be synthesized with substituents like nitro or cyano groups at this position.

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. nih.gov It is a powerful tool for predicting a wide range of molecular properties, including geometries, vibrational frequencies, and electronic properties like orbital energies and charge distributions. For 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline, DFT calculations can provide a detailed understanding of its electronic characteristics and reactivity.

A typical DFT study would begin with the geometry optimization of the molecule to find its most stable conformation. Following this, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution within the molecule and helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with biological targets, such as proteins or nucleic acids.

Table 2: Predicted Electronic Properties of a Quinoline Derivative from DFT Calculations

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons; important for charge-transfer interactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons; crucial for understanding reactivity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Mulliken Charges | Distribution of electron charge among the atoms in the molecule. | Helps in understanding intermolecular interactions and reactive sites. |

Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can also be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different derivatives. nih.gov

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a particular response. nih.gov A pharmacophore model for 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline would be developed based on its known bioactive conformation or by aligning a set of active analogs.

The key pharmacophoric features of 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline would likely include:

Hydrogen Bond Acceptors: The nitrogen atom in the quinoline ring and the oxygen atoms of the methoxy (B1213986) and phenoxy groups.

Aromatic Rings: The quinoline ring system and the two phenyl rings.

Hydrophobic Features: The aromatic rings and the hydrocarbon portions of the molecule.

Once a pharmacophore model is generated and validated, it can be used as a 3D query to search large chemical databases for other molecules that share the same essential features. This process, known as virtual screening, allows for the rapid identification of potential new lead compounds with diverse chemical scaffolds but similar predicted biological activity.

Table 3: Hypothetical Pharmacophore Model for 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline

| Feature | Description | Location in the Molecule |

|---|---|---|

| Aromatic Ring (AR1) | The quinoline bicyclic system. | Core scaffold. |

| Aromatic Ring (AR2) | The phenyl ring directly attached to the quinoline. | 2-position substituent. |

| Aromatic Ring (AR3) | The terminal phenyl ring of the phenoxy group. | Phenoxy moiety. |

| Hydrogen Bond Acceptor (HBA1) | The nitrogen atom of the quinoline ring. | Quinoline ring. |

| Hydrogen Bond Acceptor (HBA2) | The ether oxygen of the phenoxy group. | Linker between phenyl rings. |

| Hydrogen Bond Acceptor (HBA3/4) | The oxygen atoms of the two methoxy groups. | 5 and 8 positions of the quinoline ring. |

Hits from the virtual screening campaign would then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the active site of a biological target. Promising candidates would then be synthesized and tested experimentally to validate their activity. This integrated approach of pharmacophore modeling and virtual screening can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and testing. nih.gov

Future Research Directions and Translational Perspectives for 5,8 Dimethoxy 2 4 Phenoxyphenyl Quinoline

Development of Novel Synthetic Strategies for Enhanced Structural Diversity

The quinoline (B57606) scaffold is a cornerstone in medicinal and material chemistry, with a rich history of synthetic exploration. mdpi.com For 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline, future research will benefit from the adoption of modern synthetic methodologies to generate a wider array of analogues for structure-activity relationship (SAR) studies. Traditional methods, while foundational, often come with limitations that can be addressed by contemporary strategies. researchgate.net

Key areas for development include:

Transition-Metal-Catalyzed Reactions: Techniques involving palladium, rhodium, or copper catalysis can facilitate the construction of the quinoline core and the introduction of diverse substituents with high efficiency and regioselectivity. mdpi.com For instance, palladium-catalyzed oxidative cyclization of aryl allyl alcohol and aniline (B41778) presents a redox-neutral pathway to quinoline derivatives. mdpi.com

C-H Bond Activation: This strategy allows for the direct functionalization of the quinoline core, bypassing the need for pre-functionalized starting materials and offering a more atom-economical approach to novel derivatives. mdpi.com

Microwave-Assisted Synthesis: Employing microwave irradiation can significantly reduce reaction times and improve yields for classical reactions like the Friedländer synthesis. mdpi.comresearchgate.net

One-Pot and Multi-Component Reactions: Designing cascade reactions, such as the Doebner hydrogen-transfer reaction, allows for the synthesis of complex quinoline structures from simple precursors in a single step, enhancing synthetic efficiency. researchgate.netnih.gov

These advanced methods can be used to modify the core structure of 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline at various positions, enabling a systematic exploration of how different functional groups impact its biological and physical properties.

| Synthetic Strategy | Description | Potential Advantages for Modifying 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline | Reference |

|---|---|---|---|

| Friedländer Annulation | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene carbonyl group. | Well-established method for core scaffold synthesis, can be enhanced with microwave conditions. | mdpi.comresearchgate.net |

| Doebner Reaction | A three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. | Allows for the use of diverse anilines and aldehydes to create varied substituents. | nih.gov |

| Transition-Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds on the quinoline scaffold using catalysts like rhodium, ruthenium, or palladium. | High atom economy; enables late-stage functionalization to introduce novel groups without redesigning the entire synthesis. | mdpi.com |

| Photo-Induced Oxidative Cyclization | Utilizes light to promote cyclization reactions, often under milder conditions than traditional thermal methods. | Environmentally friendly approach ("green chemistry") for creating structural diversity. | mdpi.com |

Exploration of Quinoline Hybrid Molecules and Conjugates

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery to address challenges like drug resistance and to achieve multi-target activity. nih.govrsc.org Future research on 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline should actively explore the synthesis of hybrid molecules and conjugates. researchgate.net By linking the quinoline scaffold to other biologically active moieties, it may be possible to create novel compounds with enhanced potency, improved selectivity, or a dual mode of action. nih.govjuniperpublishers.com

Potential hybridization strategies include:

Conjugation with Anticancer Agents: Linking the quinoline core to moieties like chalcones, coumarins, or pyrazoles, which have known anticancer properties, could lead to synergistic effects. rsc.orgresearchgate.net

Formation of Metal Complexes: Creating hybrids with organometallic compounds, such as ferrocene, has been shown to be effective against multidrug-resistant pathogens. mdpi.com

Click Chemistry for Triazole Conjugates: The use of "click chemistry" provides an efficient and reliable method for linking the quinoline scaffold to 1,2,3-triazole rings, a strategy that has yielded promising antimicrobial and anticancer agents. juniperpublishers.com

These hybrid molecules can be designed to target multiple pathways simultaneously, a promising approach for treating complex diseases and overcoming resistance mechanisms. nih.govjuniperpublishers.com

| Hybrid Partner Moiety | Therapeutic Rationale | Potential Benefit | Reference |

|---|---|---|---|

| Chalcone | Potent anticancer activity through mechanisms like tubulin polymerization inhibition. | Synergistic antiproliferative effects and potential to overcome resistance. | rsc.org |

| Ferrocene | Known to be effective against multi-drug resistant P. falciparum; acts as a resistance-reversing agent. | Development of novel antimalarials with efficacy against resistant strains. | mdpi.com |

| 1,2,3-Triazole | Wide range of biological activities including anticancer, antifungal, and antibacterial. Efficiently linked via "click chemistry". | Creates structurally diverse conjugates with potential for dual modes of action and improved drug-like properties. | juniperpublishers.com |

| Coumarin | Exhibits significant anticancer properties. | Generation of novel anticancer agents with potentially unique mechanisms. | researchgate.net |

Identification and Validation of New Biological Targets

While quinoline derivatives are known to interact with a wide range of biological targets, the specific molecular targets of 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline remain to be fully elucidated. nih.gov Future research should focus on identifying and validating new biological targets to uncover novel therapeutic applications and understand its mechanism of action. nih.gov

Promising avenues for target identification include:

Kinase Inhibition: Many quinoline-based compounds are potent kinase inhibitors, targeting key signaling pathways in cancer such as those involving c-Met, VEGF, and EGF receptors. nih.govnih.gov Screening 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline against a panel of kinases is a logical next step.

Functional Proteomics: A functional proteomics approach, using the compound as a probe in displacement affinity chromatography, could identify novel binding proteins. nih.gov This method has successfully identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as targets for other quinoline drugs. nih.gov

Anti-Apoptotic Proteins: The Bcl-2 protein family, which regulates programmed cell death, is a critical target in cancer therapy. mdpi.com Novel quinoline-based heterocycles have shown potent inhibitory activity against Bcl-2, suggesting this could be a relevant target. mdpi.com

DNA and Associated Enzymes: The planar structure of the quinoline ring allows it to intercalate with DNA and inhibit enzymes like topoisomerases, a well-established mechanism for anticancer drugs. nih.gov

Validating these potential targets through biochemical assays and cellular studies will be crucial for advancing the compound into further preclinical development.

Advanced In Vitro and High-Throughput Screening Methodologies

To efficiently explore the therapeutic potential of 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline and its analogues, the adoption of advanced in vitro and high-throughput screening (HTS) methodologies is essential. These technologies allow for the rapid testing of large libraries of compounds against numerous biological targets, accelerating the pace of drug discovery. nih.govresearchgate.net

Future screening efforts should incorporate:

Microdroplet-Assisted Reactions: This technology can be used for the rapid, high-throughput synthesis of compound libraries and for screening reaction conditions to optimize yields, all within milliseconds. nih.govnih.gov

Mass Spectrometry Integration: Combining HTS with mass spectrometry detection allows for the direct and rapid analysis of reaction products and binding events without the need for labels or complex purification steps. nih.govresearchgate.net

Phenotypic Screening: In addition to target-based screening, phenotypic screens using disease-relevant cell models can identify compounds that produce a desired biological effect without prior knowledge of the specific molecular target.

Automated Assay Platforms: Utilizing robotic systems for liquid handling and data acquisition enables the screening of thousands of compounds in a consistent and reproducible manner, which is crucial for identifying promising hits from large chemical libraries. researchgate.net

These advanced methodologies will enable a more comprehensive and efficient evaluation of the biological activity profile of the 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline scaffold.

Application of Artificial Intelligence and Machine Learning in Rational Drug Design

Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery by enabling more rational and predictive approaches to drug design. nih.govresearchgate.net For 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline, these computational tools can guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Key applications of AI and ML include:

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models can analyze how the steric and electrostatic properties of different substituents on the quinoline scaffold influence biological activity. mdpi.com These models can then predict the activity of new, unsynthesized compounds.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, using the 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline scaffold as a starting point to explore novel chemical space. nih.govnih.gov

Virtual Screening: AI-powered platforms can rapidly screen vast virtual libraries of compounds to identify those most likely to bind to a specific biological target, prioritizing synthetic efforts. researchgate.net

Predictive Modeling: ML algorithms can be trained to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify and eliminate compounds with poor drug-like characteristics early in the design process. nih.gov

By integrating these AI and ML approaches, researchers can accelerate the design-synthesize-test cycle and increase the probability of developing successful drug candidates. cam.ac.uk

| Drug Design Stage | AI/ML Application | Objective | Reference |

|---|---|---|---|

| Hit Identification | High-Throughput Virtual Screening (HTVS) | To screen large compound databases to identify initial hits against a biological target. | nih.govresearchgate.net |

| Lead Optimization | 3D-QSAR and Predictive Modeling | To guide the modification of the lead compound to improve potency and ADMET properties. | nih.govmdpi.com |

| De Novo Design | Generative Models (e.g., Variational Autoencoders) | To create novel molecules with desired pharmacological profiles that are synthetically accessible. | nih.govnih.gov |

| Preclinical Phase | Clinical Trial Outcome Prediction | To analyze data to predict the potential success rate of a drug candidate in clinical trials, reducing costs and failure rates. | nih.gov |

Addressing Mechanisms of Drug Resistance through Scaffold Optimization

Drug resistance is a major obstacle in the treatment of cancer and infectious diseases. nih.gov The quinoline scaffold offers a versatile platform for designing compounds that can overcome resistance mechanisms. nih.gov Future research on 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline should focus on rational modifications to its structure to address known drivers of resistance.

Strategies for scaffold optimization include:

Targeting Mutated Proteins: In cancer, resistance to kinase inhibitors often arises from mutations in the kinase domain. researchgate.net The quinoline scaffold can be modified to design second-generation inhibitors that bind covalently or non-covalently to these mutated forms.

Inhibiting Efflux Pumps: In infectious diseases like malaria, resistance is linked to proteins that pump the drug out of the parasite's food vacuole, such as PfCRT. nih.govnih.gov The quinoline structure can be optimized to evade recognition by these pumps or to inhibit their function directly.

Developing Dual-Action Hybrids: As mentioned previously, creating hybrid molecules that act on multiple targets simultaneously can make it more difficult for resistance to develop. nih.gov

Systematic modification of the substituents on the 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline core, guided by structural biology and computational modeling, will be key to developing derivatives that remain effective in the face of evolving resistance.

Diversification into Non-Medicinal Applications (e.g., Photovoltaics, Organic Light-Emitting Diodes)

Beyond its therapeutic potential, the 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline scaffold possesses structural features that make it an attractive candidate for applications in materials science, particularly in optoelectronics. nih.govresearchgate.net Quinoline derivatives are known for their high thermal stability, chemical robustness, and electron-transporting capabilities, which are highly desirable properties for use in organic electronic devices. researchgate.netnih.gov

Future research should explore:

Organic Light-Emitting Diodes (OLEDs): The fused aromatic ring system of quinoline is a common feature in emissive materials for OLEDs. researchgate.nettandfonline.com The photophysical properties of 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline, such as its fluorescence quantum yield and emission spectrum, should be characterized to assess its potential as an emitter. rsc.orgresearchgate.net Modifications to the phenoxyphenyl substituent could be used to tune the emission color. nih.gov

Photovoltaics (Solar Cells): Quinoline-based compounds have been successfully used as sensitizers in dye-sensitized solar cells (DSSCs) and as components in the active layer of organic photovoltaic cells (OPVs). nih.govjinjingchemical.com The broad absorption spectra and tunable energy levels of quinoline derivatives allow them to efficiently harvest sunlight. nih.govresearchgate.net The potential of 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline in these third-generation photovoltaic applications warrants investigation. researchgate.net

This diversification into non-medicinal fields represents a significant opportunity to leverage the unique electronic and photophysical properties of the quinoline scaffold.

| Application Area | Relevant Property of Quinoline Scaffold | Potential Role of 5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline | Reference |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Good material for emission layers; high thermal and chemical stability. | Could function as an efficient emitter material, with color tunability via scaffold modification. | nih.govtandfonline.comtandfonline.com |

| Dye-Sensitized Solar Cells (DSSCs) | Broad absorption spectra and high molar extinction coefficients for light harvesting. | Could act as a photosensitive dye adsorbed onto the semiconductor electrode. | nih.govjinjingchemical.com |

| Organic Photovoltaics (OPVs) | Can act as either an electron donor or acceptor in the active layer to improve light absorption and charge transport. | Potential incorporation into the donor-acceptor blend of the active layer. | jinjingchemical.com |

| Transistors | Electron-transporting capability. | Could be used as a semiconductor material in organic field-effect transistors (OFETs). | researchgate.net |

Q & A

Q. Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。